molecular formula C10H8BrN3O B2363437 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine CAS No. 2090819-96-6

5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine

Cat. No.: B2363437
CAS No.: 2090819-96-6
M. Wt: 266.098
InChI Key: XDXWPUIFDBZOON-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine is a chemical compound with the molecular formula C10H8BrN3O It features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyridin-4-ylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for the selective bromination at the C-5 position of pyrimidine nucleosides, yielding the desired product in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in the synthesis of pyridine-based derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling reactions with arylboronic acids yield various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine involves its interaction with specific molecular targets. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(pyridin-4-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its combination of a bromine atom and a pyridin-4-ylmethoxy group makes it a versatile building block for the synthesis of complex molecules.

Properties

IUPAC Name

5-bromo-2-(pyridin-4-ylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-13-10(14-6-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXWPUIFDBZOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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